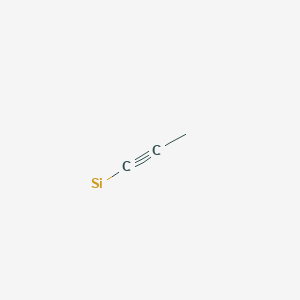

Silane, 1-propynyl-

Description

Structure

3D Structure

Properties

CAS No. |

1117-93-7 |

|---|---|

Molecular Formula |

C3H6Si |

Molecular Weight |

70.16 g/mol |

IUPAC Name |

prop-1-ynylsilane |

InChI |

InChI=1S/C3H6Si/c1-2-3-4/h1,4H3 |

InChI Key |

ALGXRKPJUTVMSJ-UHFFFAOYSA-N |

SMILES |

CC#C[Si] |

Canonical SMILES |

CC#C[SiH3] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propynylsilane Derivatives

Propargylsilane Synthesis via Migratory Sonogashira Reaction

A notable advancement in the synthesis of propargyl silanes involves a palladium-catalyzed migratory Sonogashira reaction. nih.govdntb.gov.ua This method facilitates the conversion of terminal alkynes into propargylic silanes under gentle conditions. nih.govrsc.orgepfl.ch The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgmdpi.com The migratory variant provides a novel approach to accessing these important organosilicon compounds. nih.gov

A key feature of this synthetic approach is the exploitation of an aryl-to-alkyl palladium migration. nih.gov The process utilizes a specially designed bromonaphthyl-substituted silane (B1218182) which acts as a surrogate for a silylmethyl electrophile. nih.govrsc.org Following the initial oxidative addition of the palladium(0) catalyst to the aryl bromide, a 1,4-palladium migration from the aryl position to the alkyl position occurs. researchgate.net This migration generates a silylmethyl-palladium species in situ. This reactive intermediate then participates in a Sonogashira cross-coupling reaction with a terminal alkyne to yield the desired propargyl silane. nih.gov This strategy cleverly avoids the direct use of highly reactive silylmethyl electrophiles. nih.gov Research has demonstrated the successful development of such aryl-to-alkyl 1,4-palladium migration/Sonogashira coupling reactions, leading to migratory alkynylation products in moderate to good yields. researchgate.net

A significant advantage of the migratory Sonogashira reaction is its high degree of chemoselectivity and broad functional group tolerance. nih.gov The reaction conditions are mild enough to accommodate a variety of sensitive functional groups that might not withstand traditional methods requiring strong bases or highly reactive organometallic reagents. nih.govwikipedia.org For instance, electrophilic functional groups such as nitriles, aldehydes, and esters are well-tolerated. nih.gov This is particularly noteworthy as the standard Sonogashira coupling can be sensitive to certain functionalities, although its tolerance is generally considered broad. nih.govchemicalforums.com

The migratory Sonogashira approach using a bromonaphthyl-substituted silane has been shown to be compatible with various terminal alkynes. nih.gov The reaction successfully produces propargylic silanes from alkynes bearing both electron-donating and electron-withdrawing groups. nih.gov Halogen substituents like chloro and fluoro groups are also tolerated, as is a free aniline (B41778) functionality, which would typically react under more basic conditions. nih.gov This enhanced tolerance is attributed to the avoidance of strong bases and highly electrophilic reagents in the reaction sequence. nih.gov

Table 1: Examples of Functional Group Tolerance in Migratory Sonogashira Reaction Data sourced from a study on the synthesis of propargyl silanes via migratory Sonogashira reaction. nih.govresearchgate.net

| Substituent on Alkyne | Tolerated Functional Group | Product Yield |

|---|---|---|

| para-Anisole | Methoxy (electron-donating) | 87% |

| para-Tolyl | Methyl (electron-donating) | 83% |

| para-Aniline | Amino (nucleophilic) | 65% |

| para-Chlorophenyl | Chloro (halogen) | 79% |

| para-Fluorophenyl | Fluoro (halogen) | 73% |

| para-Cyanophenyl | Nitrile (electrophilic) | 43% |

The Sonogashira reaction is renowned for proceeding under mild conditions, often at room temperature, which makes it suitable for complex and thermally sensitive molecules. wikipedia.orgalmerja.com The migratory version for propargyl silane synthesis maintains this advantage. nih.gov The process is typically carried out using a palladium catalyst, such as Pd₂(dba)₃•CHCl₃, a phosphine (B1218219) ligand like DavePhos, and a mild base like triethylamine (B128534) (Et₃N). researchgate.net The use of a copper-free Sonogashira process avoids the need for strong bases to deprotonate the terminal alkyne, further contributing to the mildness of the reaction and improving the tolerance for nucleophilic functionalities. nih.govrsc.org These conditions have enabled the synthesis of numerous propargyl silanes in yields up to 88%. nih.govepfl.ch

Electrophilic Silylation Routes to Propargylsilanes

A more traditional and direct approach to propargyl silanes involves electrophilic silylation. nih.gov This method introduces a silyl (B83357) group at the propargylic position of an alkyne by reacting a propargylmetal species with an electrophilic silicon reagent. nih.govnih.govresearchgate.net

The success of electrophilic silylation hinges on the generation of a suitable propargylmetal reagent. nih.gov These reagents are typically formed by the deprotonation of a C-H bond at the propargylic position of an alkyne using a strong base, or through the reaction of propargyl halides with metals. nih.govnih.gov The resulting propargyl anion equivalent then acts as a nucleophile. nih.govmdpi.com For example, propargyl bromides can react with metals like manganese in the presence of a copper catalyst to generate nucleophilic propargyl metal species that can then react with electrophiles. nih.gov These propargylmetal reagents exist in an equilibrium with their allenylmetal isomers, a key factor that introduces challenges to the reaction's selectivity. nih.govnih.gov

While conceptually straightforward, electrophilic silylation routes face significant hurdles, primarily concerning chemoselectivity and isomerization. nih.gov The method necessitates the use of highly basic propargylmetal reagents, which limits the reaction's tolerance for many functional groups. nih.gov

A major complication is the inherent propargyl-allenyl equilibrium of the organometallic reagent. nih.gov This equilibrium can lead to the formation of a mixture of regioisomeric products: the desired propargyl silane and the corresponding allenyl silane. nih.gov Controlling the regioselectivity of the silylation is a persistent challenge. For instance, the reaction of propargyltrichlorosilane, which can be prepared from propargyl chloride, is prone to isomerization to the thermodynamically more stable allenyltrichlorosilane, especially during distillation, leading to undesired homopropargylic alcohol products instead of the allenic counterparts when reacted with aldehydes. researchgate.net These issues of poor chemoselectivity and difficult-to-control isomerization make the development of alternative, milder methods like the migratory Sonogashira reaction highly desirable. nih.govresearchgate.net

Nucleophilic Silylation of Enynes for Alkynylsilane Formation

While direct nucleophilic attack of a silyl anion on an enyne is one conceivable route, a more common and well-documented approach to alkynylsilanes involves the reaction of a terminal alkyne with a silylating agent. This transformation is typically achieved through the deprotonation of the terminal alkyne to form an acetylide, which then acts as a nucleophile, attacking an electrophilic silicon species, such as a chlorosilane. nih.gov

A widely used method involves the metalation of a terminal alkyne with an organometallic base like a Grignard reagent (RMgX) or an organolithium reagent (e.g., n-butyllithium), followed by quenching with a suitable chlorosilane. nih.gov For instance, propyne (B1212725) can be deprotonated to form propynylmagnesium bromide or propyllithium, which then reacts with a chlorosilane (e.g., chlorotrimethylsilane) to yield the corresponding 1-propynylsilane derivative.

Alternatively, direct silylation can be accomplished in a single step using a combination of a strong, non-nucleophilic base and a silylating agent. The use of lithium diisopropylamide (LDA) with chlorotrimethylsilane (B32843) (TMSCl) at low temperatures is an effective way to directly trimethylsilylate terminal alkynes. nih.gov

Recent advancements have focused on catalytic methods that avoid the need for stoichiometric strong bases. For example, zinc halides have been shown to mediate the direct silylation of terminal alkynes with aminosilanes, a process that tolerates base- and nucleophile-sensitive functional groups. organic-chemistry.org Another innovative approach uses visible-light-driven photocatalysis in combination with a hydrogen atom transfer (HAT) strategy to directly couple silanes with alkynes. organic-chemistry.org

Synthesis from α-Silyl Aldehydes and Related Precursors

The synthesis of alkynylsilanes from α-silyl aldehydes and related carbonyl compounds is a less direct but viable route that involves the transformation of the carbonyl group into an alkyne. The reactivity of α-silyl carbonyl compounds is largely dictated by the C-Si bond, which is activated by the adjacent electron-withdrawing carbonyl group. thieme-connect.de

One of the primary methods to convert aldehydes to terminal alkynes is the Corey-Fuchs reaction. While not starting directly from an α-silyl aldehyde to form a 1-propynylsilane, a related strategy could be envisioned. More commonly, α-silyl carbonyl compounds are used to generate other valuable structures like alkenes through Peterson olefination. thieme-connect.de

The silylation of enolates generated from esters, acids, and amides represents a general method for preparing α-silyl carbonyl compounds. thieme-connect.de The efficiency of C-silylation versus O-silylation is dependent on several factors, including the nature of the carbonyl precursor, the silylating agent, and the reaction medium. thieme-connect.de For example, the silylation of acetamides often yields the desired α-silyl amides as the sole product under specific conditions. thieme-connect.de Once formed, these α-silyl carbonyl precursors would require subsequent chemical steps to transform the carbonyl functionality into the desired propynyl (B12738560) group.

One-Pot Double Elimination Reactions for Alkynylarene Synthesis

The synthesis of alkynes, including alkynylsilanes, can be effectively achieved through double elimination reactions from dihaloalkanes. youtube.comyoutube.com This strategy involves the removal of two equivalents of hydrogen halide from a vicinal or geminal dihalide using a strong base. youtube.com To apply this to the synthesis of a 1-propynylsilane derivative, one would start with a suitably substituted dihalopropane that already contains the silyl group.

The process typically requires a strong base, such as sodium amide (NaNH₂), to effect the two successive E2 elimination reactions. youtube.com The first elimination produces a vinylic halide, and the second elimination from this intermediate generates the alkyne. youtube.com When synthesizing a terminal alkyne, such as a 1-propynylsilane derivative, using excess strong base can lead to the deprotonation of the newly formed terminal alkyne to form an acetylide. Therefore, an aqueous workup step is often necessary to protonate the acetylide and isolate the final product. youtube.comyoutube.com

The choice of starting material, whether a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide, can influence the reaction conditions and outcome. youtube.com This methodology provides a powerful route to alkynes from readily available saturated precursors.

Preparation of Alkynyl Silane Derivatives from Other Organosilanes

Alkynylsilane derivatives can be synthesized from other organosilane precursors through various transformations. A common method involves the reaction of a silyl hydride with a terminal alkyne in a dehydrogenative coupling reaction. This approach has been demonstrated to be effective using catalytic amounts of simple bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), providing a convenient route to silylacetylenes with the evolution of hydrogen gas. nih.gov

Another versatile method is the Sonogashira cross-coupling reaction. This reaction can be used to couple a terminal alkynylsilane with an aryl or vinyl halide. gelest.com Alternatively, a silyl-substituted alkyne can be deprotonated and then used in a coupling reaction. For example, (trimethylsilyl)acetylene can be deprotonated and reacted with tributyltin chloride to form 1-(tributylstannyl)-2-(trimethylsilyl)acetylene, which is a valuable reagent for Stille cross-coupling reactions. nih.gov

Furthermore, existing alkynylsilanes can be modified. For example, the silyl group can act as a protecting group for a terminal alkyne. Selective protiodesilylation can be achieved under mild conditions, such as using potassium carbonate in methanol, to regenerate the terminal alkyne. nih.gov This allows for the selective functionalization of molecules containing multiple alkyne groups. The conversion of a Si-H bond in an organosilane to a Si-Br bond can also be performed in the presence of an ethynyl (B1212043) group, allowing for further functionalization at the silicon center. researchgate.net

Table of Reaction Conditions for Alkynylsilane Synthesis

| Method | Catalyst/Reagent | Substrates | Product Type | Ref. |

| Direct Silylation | ZnX₂ | Terminal Alkyne, Aminosilane | Alkynylsilane | organic-chemistry.org |

| Dehydrogenative Coupling | NaOH or KOH | Terminal Alkyne, Hydrosilane | Alkynylsilane | nih.gov |

| Metal-Free Silylation | Quaternary Ammonium Pivalate | Terminal Alkyne, N,O-bis(silyl)acetamide | Alkynylsilane | organic-chemistry.org |

| Photocatalytic Coupling | CuCl, Visible Light | Alkyne, Silane | Alkynylsilane | organic-chemistry.org |

| Double Elimination | NaNH₂ | Dihaloalkane | Alkyne | youtube.comyoutube.com |

Reaction Chemistry and Mechanistic Studies of 1 Propynylsilane

Hydrosilylation Reactions Involving Propynylsilanes

Lewis Acid-Catalyzed Hydrosilylation

Lewis acids play a significant role in catalyzing the hydrosilylation of unsaturated bonds, including the triple bond in 1-propynylsilane. These catalysts activate the silane (B1218182) or the unsaturated substrate, facilitating the addition of the Si-H bond.

Boron Lewis Acids (e.g., B(C₆F₅)₃) in C≡C Bond Addition

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a strong organoborane Lewis acid that has been employed in the hydrosilylation of various unsaturated functional groups cmu.edursc.org. While specific studies detailing the hydrosilylation of 1-propynylsilane itself using B(C₆F₅)₃ are not detailed in the provided search results, B(C₆F₅)₃ is known to catalyze the hydrosilylation of carbonyl compounds and other unsaturated systems cmu.edursc.orgresearchgate.netmdpi.com. The mechanism often involves the activation of the silane by B(C₆F₅)₃, leading to an electrophilic silicon center or a frustrated Lewis pair (FLP) intermediate cmu.edursc.org. This activated species then interacts with the unsaturated substrate, facilitating the Si-H addition. For alkynes, similar activation pathways are expected, leading to vinylsilane products.

Cationic Mechanism and Silylium (B1239981) Species Involvement

In Lewis acid-catalyzed hydrosilylation, particularly with strong Lewis acids like B(C₆F₅)₃, cationic mechanisms involving silylium (R₃Si⁺) species can be operative nih.govnih.gov. The Lewis acid can abstract a hydride (H⁻) from the silane (R₃Si-H), generating a silylium ion and a corresponding borohydride (B1222165) species. The highly electrophilic silylium ion can then attack the unsaturated substrate. Subsequent hydride transfer from the borohydride or another silane molecule to the intermediate completes the catalytic cycle nih.govnih.gov. For instance, studies on gallium-catalyzed hydrosilylation suggest that Ga⁺ can initiate the formation of silylium ions, which then catalyze the addition of silanes to olefins nih.gov. Similarly, B(C₆F₅)₃ can activate silanes by hydride abstraction, leading to silylium species that can coordinate to substrates cmu.edursc.org.

Radical Initiated Hydrosilylation

Hydrosilylation can also be initiated by radical pathways. This method typically involves the use of radical initiators, such as peroxides or diazonium salts, to generate radical species that can abstract hydrogen from the silane, forming silyl (B83357) radicals (R₃Si•) libretexts.orgnih.gov. These silyl radicals then add to the unsaturated bond of the substrate. The mechanism can be described in two steps:

Generation of a silyl radical from the silane.

Addition of the silyl radical to the unsaturated bond, followed by hydrogen atom abstraction from another silane molecule to propagate the chain reaction libretexts.orgnih.gov. This method is applicable to a variety of substrates, including alkenes and alkynes, and can be useful for functionalizing materials like silicon nanosheets nih.gov.

Regioselectivity and Stereoselectivity in Alkyne Hydrosilylation

The addition of a hydrosilane across an alkyne triple bond can lead to different regioisomers and stereoisomers. For terminal alkynes like 1-propynylsilane, the hydrosilylation can result in the silyl group adding to either the terminal or the internal carbon of the triple bond. The stereochemistry of the addition (cis or trans) also determines the final product.

Regioselectivity: Transition metal catalysts, such as platinum complexes, often promote cis-addition, leading to α- and β-(E)-alkenylsilanes libretexts.org. The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system, substrate, and reaction conditions libretexts.org.

Stereoselectivity: Cis-addition of hydrosilanes to alkynes typically yields (E)-alkenylsilanes, while trans-addition would yield (Z)-alkenylsilanes libretexts.org. Studies on the hydrosilylation of terminal allenes, which are related to alkynes, show that copper catalysis can achieve high E-selectivity, kinetically controlled by the catalyst rather than thermodynamic isomerization nih.gov.

Investigation of Competing Side Reactions (e.g., Isomerization, Dehydrogenative Silylation)

During hydrosilylation reactions, several competing side reactions can occur, reducing the yield and purity of the desired product. These include:

Isomerization: The substrate (e.g., an alkene) or the product can undergo isomerization under the reaction conditions rsc.orgrsc.orgnajah.edubath.ac.uk. For example, terminal alkenes can isomerize to internal alkenes, which may then react or remain unreacted rsc.orgbath.ac.uk.

Dehydrogenative Silylation: This reaction involves the elimination of hydrogen gas (H₂) and the formation of a silylated product, often through C-H activation or other pathways, rather than direct addition across a multiple bond mdpi.comnih.govrsc.orgrsc.org. Hydrosiloxanes, for instance, are known to undergo dehydrogenative silylation with certain catalysts mdpi.com.

Hydrogenation: The unsaturated substrate can be reduced by the hydrosilane, leading to saturated products rsc.orgrsc.org.

Oligomerization/Polymerization: Under certain conditions, substrates or products can oligomerize or polymerize rsc.org.

Redistribution of Hydrosilanes: Hydrosilanes themselves can undergo redistribution reactions rsc.org.

These side reactions necessitate careful optimization of reaction conditions, catalyst selection, and sometimes the use of directing groups to achieve high selectivity for the desired hydrosilylation product rsc.orgnajah.edu.

Cross-Coupling Reactions of 1-Propynylsilane Derivatives

Organosilanes, including derivatives of 1-propynylsilane, can serve as valuable coupling partners in various metal-catalyzed cross-coupling reactions, such as the Hiyama coupling nih.govorganic-chemistry.org. These reactions form new carbon-carbon bonds, enabling the synthesis of complex organic molecules.

In Hiyama cross-coupling, organosilanes are activated, typically by fluoride (B91410) ions (e.g., TBAF), to form hypervalent silicate (B1173343) species that readily participate in transmetalation with palladium catalysts nih.govorganic-chemistry.org. Aryltrifluorosilanes, for example, have been successfully coupled with aryl and heteroaryl chlorides using palladium catalysis to form biaryl and heterobiaryl compounds in good to excellent yields nih.govorganic-chemistry.org.

While specific examples involving propynylsilane derivatives in cross-coupling are not detailed in the provided search results, the general principles of organosilane cross-coupling suggest that functionalized 1-propynylsilanes could be employed. The silyl group can be modified or retained, and the propynyl (B12738560) moiety offers a reactive triple bond that could be further functionalized or participate in coupling reactions itself, potentially after conversion to a vinylsilane or other derivative. The stability and low toxicity of organosilanes make them attractive alternatives to other organometallic reagents in these transformations nih.gov.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira Type)

Alkynylsilanes, including derivatives of 1-propynylsilane, are valuable substrates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling gelest.comthieme-connect.com. Under standard Sonogashira conditions, the carbon-silicon (C-Si) bond remains intact, effectively serving as a robust protecting group for the terminal alkyne position while imparting desirable physical properties nih.govgelest.comthieme-connect.com. This allows for selective coupling at the terminal C-H bond of the alkyne with aryl or vinyl halides and triflates, forming conjugated enynes or arylalkynes gelest.comthieme-connect.comoup.comgoogle.com.

However, under specific modified conditions, the C-Si bond itself can be activated to participate in cross-coupling, a process termed "sila-Sonogashira" coupling gelest.comthieme-connect.com. This activation provides an alternative to the traditional two-step protiodesilylation followed by Sonogashira coupling gelest.comthieme-connect.com. These reactions typically employ palladium catalysts, often in combination with copper co-catalysts and phosphine (B1218219) ligands, in solvents like DMF gelest.comoup.comicmpp.ro. The electronic nature of the coupling partner, such as aryl triflates, can influence reaction rates, with electron-withdrawing substituents generally leading to higher yields oup.com.

Table 1: Representative Palladium-Catalyzed Cross-Couplings of Alkynylsilanes

| Alkynylsilane Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| Trimethyl(prop-1-ynyl)silane | 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, RT | Good | gelest.com |

| Trimethyl(prop-1-ynyl)silane | Aryl Triflate (e.g., 2a) | Pd(PPh₃)₂Cl₂, CuCl, Ligand (e.g., PPh₃) | DMF, RT | High | oup.com |

| Trimethyl(prop-1-ynyl)silane | Aryl Iodide | Pd(0)/Cu(I) co-catalyst | DMF, 80 °C | Modest | icmpp.ro |

| Trimethylsilylacetylene | Propargyl Chloride | Fluoride ion, CuI | Favorable conditions for 1,4-skipped diyne | High | gelest.comthieme-connect.com |

| Trimethylsilylacetylene | Aryl Iodide | Pd(OAc)₂, XPhos, CuCl | DMF | Good | researchgate.net |

Copper-Catalyzed Cross-Couplings

While often employed as a co-catalyst in palladium-catalyzed Sonogashira reactions, copper also plays a significant role in other cross-coupling methodologies involving alkynylsilanes. Copper(I) salts, in conjunction with palladium, facilitate "sila-Sonogashira" reactions, enabling coupling at the C-Si bond under specific conditions gelest.comthieme-connect.com. Beyond these, copper catalysis is fundamental to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry interchim.frwikipedia.orgrsc.org. Copper catalysis is also explored in the cross-coupling of organoboranes with aryl halides, though its direct application to alkynylsilanes in these specific contexts is less detailed in the provided literature rsc.org.

Fluoride-Promoted Cross-Coupling Processes

Fluoride ions, typically introduced as tetrabutylammonium (B224687) fluoride (TBAF), are potent activators for cross-coupling reactions involving silicon-based reagents, including alkynylsilanes gelest.comthieme-connect.comnih.govnih.govuwindsor.ca. The fluoride ion promotes the transmetalation step, often by activating the C-Si bond, thereby facilitating its participation in palladium-catalyzed cross-coupling reactions gelest.comnih.govnih.gov. This method allows for the synthesis of complex molecules, such as (Z)-alkenylsilanes, which can then undergo further cross-coupling nih.gov. While fluoride activation is common, research is also directed towards developing fluoride-free cross-coupling protocols for silanes to circumvent potential issues with silicon-based protecting groups gelest.comnih.gov.

Reactivity of Alkynylsilanes with Propargyl Chlorides

A notable application of alkynylsilanes involves their reaction with propargyl chlorides to synthesize 1,4-skipped diynes gelest.comthieme-connect.com. This transformation is typically achieved under fluoride ion and copper(I) iodide (CuI) catalysis gelest.comthieme-connect.com. This methodology offers a direct route to these unsaturated systems, avoiding the need for protiodesilylation of the parent acetylene, which is often required in alternative copper-catalyzed coupling protocols gelest.comthieme-connect.com. The reaction has been successfully applied to aryl- and alkyl-substituted (trimethylsilyl)acetylene derivatives nih.gov.

Electronic Effects on Reactivity in Cross-Coupling

The electronic properties of both the alkynylsilane and the coupling partner significantly influence the efficiency and outcome of cross-coupling reactions. For instance, in palladium-catalyzed couplings with triflates, the presence of electron-withdrawing substituents on the triflate generally leads to accelerated reaction rates and higher yields, attributed to their effect on the oxidative addition step oup.com. Conversely, in platinum-mediated C(sp)–Si bond cleavage, electron-rich alkynylsilanes have been observed to accelerate the reaction, a behavior opposite to that typically seen with aryl halides in transition metal catalysis researchgate.net. The silyl group itself, due to its electronic and steric contributions, can influence the regioselectivity and stereoselectivity of reactions occurring at the triple bond nih.gov.

Click Chemistry Applications

The propynyl group within propynylsilanes makes them excellent candidates for participation in "click chemistry," a set of highly efficient and selective reactions for joining molecular building blocks wikipedia.org.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, involving the reaction between an organic azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov. Alkynylsilanes, including derivatives of 1-propynylsilane, readily participate in this reaction interchim.frwikipedia.orgrsc.orgwikipedia.orgorganic-chemistry.orgnih.govmdpi.com. The CuAAC reaction is characterized by its high yields, rapid reaction rates, mild conditions, and tolerance to a wide array of functional groups, making it a versatile tool in various fields, including organic synthesis, materials science, and bioconjugation wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net. The catalytic system typically involves copper(I) species, often generated in situ from copper(II) salts (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270) wikipedia.orgorganic-chemistry.orgnih.gov. The silyl group is generally well-tolerated throughout the CuAAC process organic-chemistry.orgmdpi.com.

Table 2: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Substrate | Azide Substrate | Catalyst System | Conditions | Product Type | Reference |

| Trimethyl(prop-1-ynyl)silane | Phenyl Azide | CuSO₄, Sodium Ascorbate, THPTA (ligand) | Aqueous buffer, RT | Triazole | mdpi.comnih.gov |

| Trimethylsilylacetylene | Organic Azide | Cu(I) salt or Cu(II)/Ascorbate | Broad temperature range, pH 4-12, aqueous | Triazole | wikipedia.orgorganic-chemistry.org |

| Trimethylsilylacetylene | Benzyl Azide | Cu(I) catalyst | Mild conditions | Triazole | rsc.org |

| 1-(Trimethylsilyl)propyne | Organic Azide | Copper catalyst | Ambient conditions | Triazole | interchim.fr |

Compound List

1-Propynylsilane (Prop-1-ynylsilane)

Trimethyl(prop-1-ynyl)silane

Trimethylsilylacetylene

Phenyl Azide

Benzyl Azide

Aryl Halides (e.g., 4-Iodotoluene)

Aryl Triflate

Propargyl Chloride

1,2,3-Triazole

Role of 1-Propynylsilane as a Click Chemistry Alkyne Component

Click chemistry, a concept popularized by K. Barry Sharpless, refers to a set of highly efficient, reliable, and selective chemical reactions that allow for the modular assembly of molecular building blocks wikipedia.orglabmate-online.com. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne broadpharm.comorganic-chemistry.orgwikipedia.org.

While 1-propynylsilane possesses an internal alkyne (R₃Si-C≡C-CH₃), it can participate in click chemistry reactions. The silyl group can influence the electronic and steric properties of the alkyne, potentially affecting its reactivity and the regioselectivity of the cycloaddition organic-chemistry.orgwikipedia.org. The most common form encountered in literature and commerce is trimethyl(prop-1-yn-1-yl)silane (CAS: 6224-91-5) fishersci.camatrix-fine-chemicals.comnih.govsynthonix.comchemspider.com.

In CuAAC reactions, alkynylsilanes like trimethyl(prop-1-yn-1-yl)silane can serve as the alkyne component. The reaction typically requires a copper(I) catalyst, often generated in situ from copper(II) salts (e.g., CuSO₄) and a reducing agent like sodium ascorbate, frequently in the presence of a stabilizing ligand such as TBTA or THPTA for improved efficiency and biocompatibility broadpharm.comnih.govbeilstein-journals.org. The silyl group can offer advantages such as increased solubility in organic solvents and protection of the alkyne during other synthetic steps broadpharm.comnih.gov.

While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) typically utilizes strained cyclic alkynes, the general principles of click chemistry highlight the utility of diverse alkyne functionalities for molecular assembly wikipedia.org. The specific application of 1-propynylsilane in SPAAC is less common compared to its use in CuAAC, as SPAAC relies on ring strain to drive the reaction in the absence of a metal catalyst.

Table 2.3.2.1: Examples of 1-Propynylsilane in Click Chemistry

| Reaction Type | Alkyne Component | Azide Component | Catalyst/Conditions | Product Type | Key Features/Advantages | References |

| CuAAC | Trimethyl(prop-1-yn-1-yl)silane | Various organic azides | Cu(I) catalyst, sodium ascorbate, ligand (e.g., TBTA) | 1,4-disubstituted-1,2,3-triazoles | Modular assembly, stable linkage, good yields | broadpharm.comorganic-chemistry.orgnih.govbeilstein-journals.org |

Functional Group Transformations and Derivatizations

The dual nature of 1-propynylsilane, featuring both a reactive alkyne and a silyl group, enables a variety of chemical transformations. These reactions can selectively modify either the triple bond or the silicon moiety, leading to diverse functionalized molecules.

Electrophilic Additions to the Propynyl Group

The triple bond in 1-propynylsilane is susceptible to electrophilic attack, leading to the formation of vinylsilanes or other addition products. Electrophiles such as halogens (e.g., Br₂, I₂), hydrohalic acids (e.g., HCl, HBr), and other Lewis acids can add across the triple bond. The regioselectivity of these additions is influenced by the electronic effects of the silyl group and the methyl group. For instance, addition of HX typically yields a vinylsilane where the silyl group is attached to the vinylic carbon that was originally part of the triple bond.

Table 2.4.1.1: Electrophilic Additions to the Propynyl Group

| Electrophile | Reaction Conditions (Typical) | Primary Product Type | Notes on Regioselectivity |

| Br₂ | Inert solvent (e.g., CCl₄) | Dibromoalkene-silane | Addition across the triple bond |

| HCl | Presence of catalyst (e.g., Lewis acid) | Chloroalkene-silane | Silyl group typically remains on the same carbon |

| I₂ | Inert solvent | Diiodoalkene-silane | Addition across the triple bond |

Silyl Group Cleavage with Acid or Fluoride Sources

The silicon-carbon bond in alkynylsilanes is labile and can be cleaved under specific conditions, most commonly using acidic or fluoride-based reagents.

Acidic Cleavage: Treatment with protic acids (e.g., HCl, H₂SO₄) or Lewis acids can lead to the cleavage of the silyl group. This process often results in the formation of the corresponding terminal alkyne or, under certain conditions, can lead to rearrangements or further reactions. For example, cleavage of trimethyl(prop-1-yn-1-yl)silane with acid can yield propyne (B1212725).

Fluoride-Mediated Cleavage: Fluoride ions, particularly from sources like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), are highly effective at cleaving silicon-carbon bonds. The high affinity of silicon for fluorine drives this reaction, forming a stable Si-F bond and releasing the carbanion equivalent of the alkynyl group. This often regenerates the terminal alkyne or can be used to generate acetylides for further reactions. For trimethyl(prop-1-yn-1-yl)silane, fluoride treatment would yield propyne.

Table 2.4.2.1: Silyl Group Cleavage of 1-Propynylsilanes

| Reagent Source | Cleavage Conditions (Typical) | Cleaved Product | Byproduct |

| HCl (aq) | Aqueous or alcoholic solution | Propyne | Trimethylsilanol/siloxane |

| TBAF (in THF) | Room temperature | Propyne | Trimethylsilyl fluoride |

| KF (in MeOH) | Reflux | Propyne | Trimethylsilyl fluoride/methoxide |

1,2-Silyl Shifts and Annulation Pathways

Alkynylsilanes are known to undergo 1,2-silyl shifts, particularly when activated by electrophiles or transition metals. In a 1,2-silyl shift, the silyl group migrates from one atom to an adjacent atom. For 1-propynylsilanes, this can involve migration of the silyl group from the sp-carbon to the adjacent sp³-carbon of the methyl group, or vice versa, often facilitated by a metal catalyst.

These silyl shifts can be key steps in annulation reactions, which involve the formation of new rings. For example, in the presence of certain transition metal catalysts and appropriate reaction partners, 1-propynylsilanes can participate in cyclization reactions that lead to the formation of carbocycles or heterocycles. The silyl group can direct the regiochemistry of these cyclizations or be retained in the final product, offering a handle for further functionalization.

Hydrogenation of the Triple Bond

The triple bond in 1-propynylsilanes can be selectively reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, this can lead to either the corresponding alkene or the fully saturated alkane.

Partial Hydrogenation: Using catalysts like Lindlar's catalyst (palladium poisoned with lead) or P-2 nickel catalyst typically leads to the formation of the cis-alkene, (Z)-1-(trimethylsilyl)prop-1-ene. With other catalysts, the trans-alkene might also be formed.

Complete Hydrogenation: Using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure leads to the saturation of the triple bond, yielding propylsilane derivatives, such as trimethyl(propyl)silane.

Table 2.4.4.1: Hydrogenation of 1-Propynylsilanes

| Catalyst | Hydrogen Source | Conditions | Product Type | Selectivity |

| Lindlar's Cat. | H₂ | Moderate pressure, solvent (e.g., EtOAc) | (Z)-1-(Trimethylsilyl)prop-1-ene | Cis-alkene |

| Pd/C | H₂ | Atmospheric or elevated pressure, solvent | Trimethyl(propyl)silane | Alkane |

| PtO₂ | H₂ | Moderate pressure, solvent (e.g., EtOH) | Trimethyl(propyl)silane | Alkane |

Ring-Opening Polymerization Initiated by Silane Reactivity

While 1-propynylsilanes are not typically primary initiators for ring-opening polymerization (ROP) in the same way as silyl enol ethers or siloxanes, their unique structure can be leveraged in polymerization strategies. The silyl group can be incorporated into monomers that undergo ROP, or the alkyne functionality can be used for post-polymerization modification via click chemistry.

In some specialized cases, organosilicon compounds with specific functionalities can act as initiators or chain transfer agents in ROP, influencing the polymer architecture or properties. For example, monomers containing silyl groups might undergo ring-opening or rearrangement reactions under catalytic conditions, initiating polymerization. The propynyl group itself could potentially be involved in polymerization processes if activated or if it participates in a co-polymerization reaction, though direct initiation of ROP by the propynyl moiety is less common than modifications of the silyl group or the alkyne's participation in other polymerization types. Research in this area often focuses on incorporating silicon into polymer backbones or side chains to impart desirable properties like thermal stability or flexibility.

Catalytic Applications Involving 1 Propynylsilane

Substrate in Organometallic Catalysis

The propargylsilane moiety is adept at participating in organometallic reactions, acting as a nucleophilic or electrophilic partner depending on the catalytic system employed. Its silicon group can influence reactivity and stereochemical outcomes.

1-Propynylsilane is instrumental in various carbon-carbon bond-forming reactions. It can act as a synthon in coupling reactions, annulations, and additions, facilitating the construction of complex carbon frameworks. For instance, it has been utilized in reactions that construct four-membered rings and in tandem coupling sequences connectedpapers.combeilstein-journals.orgsigmaaldrich.comrsc.orgrsc.org. The ability of propargylsilanes to undergo silylation and subsequent transformations makes them key intermediates in the synthesis of complex molecular architectures researchgate.netdntb.gov.ua.

A significant aspect of 1-propynylsilane's utility lies in its ability to participate in stereoselective and regioselective transformations. Transition metal catalysts, often in conjunction with chiral ligands, can direct the addition of silanes to the alkyne moiety with high control over stereochemistry and regiochemistry researchgate.netnih.govacs.orgresearchgate.netkyoto-u.ac.jp. For example, copper-catalyzed hydrosilylation of 1,3-enynes can yield propargyl- and allenylsilanes with excellent enantioselectivities (up to 99% ee) nih.gov. Similarly, palladium-catalyzed reactions can lead to stereoselective cyclizations, yielding products with defined stereocenters beilstein-journals.orgcapes.gov.br.

Table 1: Examples of C-C Bond Formation Reactions Involving 1-Propynylsilane

| Reaction Type | Catalyst System | Substrate(s) | Product Type | Key Outcome/Selectivity | References |

| (3+2) Annulation | Silylium (B1239981) ion promoter | Allenylsilanes, internal 1-aryl-1-alkynes | 4-Methylenecyclopentenes | Acts as a two-carbon synthon; self-regeneration of promoter | researchgate.net |

| Silylation of Propargyl Esters | Dirhodium(II) complexes + tertiary amines | Propargyl esters, hydrosilanes | Allenylsilanes | SN2'-type silylation; good yields | researchgate.net |

| Hydrosilylation of Alkynes | PtCl₂/XPhos catalyst system | Propargylic alcohols, hydrosilanes | E-vinyl silanes | Trans-selective; high yields; β-position regioselectivity; E-alkene geometry | nih.gov |

| Hydrosilylation of 1,3-Enynes | CuH catalyst (ligand-controlled) | 1,3-enynes, trihydrosilanes | Propargylsilanes, 1,2-allenylsilanes | Regio- and enantioselective (up to 99% ee); 1,2- and 1,4-addition pathways | nih.gov |

| α-C–H Allenylation of Silyl (B83357) Ethers | Silylium-ion promoter | Silyl ethers tethered to internal alkyne, propargylsilanes | Silylcarboxonium ions (via vinyl cation intermediate) | Intermolecular allenylation; functional group tolerance | acs.org |

| Intramolecular Reductive Heck Cyclisation | Pd(OAc)₂/PPh₃/Na formate | Propargylsilanes with iodoaryl moiety | (Z)-exocyclic allylsilanes | Stereoselective; Z-configuration confirmed | capes.gov.br |

| Silyl-Prins Cyclization | TMSOTf | Propargylsilane, aldehyde | Tetrahydropyrans (THPs) | Oxocarbenium ion trapped by olefin; removal of trimethylsilane | beilstein-journals.org |

| Anti-Silyllithiation of Propargylic Alcohols | Silyllithiums | Propargylic alkoxides, electrophiles | β-silyl allylic alcohols, tri- or tetrasubstituted alkenylsilanes | Anti-addition; high regio-control; stereoselective functionalization of intermediates | kyoto-u.ac.jpchemrxiv.org |

| C(sp)–Si Cross-Coupling Silylation of Alkynyl Bromides | Palladium/Xantphos catalyst systems | Alkynyl bromides, hydrosilanes | Alkynylsilanes | Highly chemoselective; facile access; potential for enantioselective synthesis | rsc.org |

Catalytic Systems Development

The development of efficient catalytic systems for transformations involving 1-propynylsilane is an active area of research, focusing on both heterogeneous and homogeneous approaches.

While direct examples of propargylsilane catalysis on traditional heterogeneous supports are less prevalent in the initial search results, the principles of heterogeneous catalysis apply. In this approach, catalysts are immobilized on solid supports, offering advantages in separation and recyclability chemrevise.orgbyjus.comsenecalearning.comsavemyexams.combaranlab.orgfrontiersin.orgbeilstein-journals.orgmdpi.comwikipedia.org. Surface-immobilized molecular catalysts, which combine features of homogeneous catalysts with the handling advantages of heterogeneous ones, are a promising avenue. These systems can offer improved stability and recyclability, though challenges like catalyst leaching and deactivation by the support need careful management frontiersin.orgbeilstein-journals.orgwikipedia.org.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly well-suited for precise control over propargylsilane transformations. Transition metal complexes, due to their variable oxidation states and ability to coordinate with ligands, are central to these systems wur.nllibretexts.orggeeksforgeeks.orgstudymind.co.ukyoutube.comresearchgate.netmsu.eduslideshare.net. Palladium, copper, rhodium, and ruthenium complexes are frequently employed in reactions such as cross-coupling, hydrosilylation, and cyclization reactions involving propargylsilanes connectedpapers.comresearchgate.netnih.govcapes.gov.brresearchgate.netnih.govrsc.org. These catalysts enable high selectivity and activity under mild conditions. For example, palladium catalysts are widely used in cross-coupling reactions, forming new carbon-carbon bonds sigmaaldrich.comrsc.orgwur.nlnih.gov. Rhodium complexes have been used for silylation reactions, yielding allenylsilanes with good yields researchgate.net.

Catalyst Regeneration and Deactivation Studies

Catalyst deactivation is a critical consideration in any catalytic process, including those involving 1-propynylsilane. Common deactivation mechanisms include poisoning, fouling (e.g., by coke deposition), thermal degradation, and sintering mdpi.comresearchgate.netchemcatbio.orgmdpi.comammoniaknowhow.com. For propargylsilane transformations, potential deactivation pathways could involve the adsorption of reactants or byproducts onto active sites, or the decomposition of the catalyst under reaction conditions.

Regeneration strategies aim to restore the catalyst's activity. For heterogeneous catalysts, this often involves oxidative treatments (e.g., burning off coke deposits) or reduction steps mdpi.commdpi.com. For homogeneous catalysts, regeneration might involve the removal of inhibiting species or the re-oxidation/reduction of the metal center. Studies on catalyst stability and regeneration are crucial for developing robust and economically viable catalytic processes for propargylsilane chemistry. For instance, poisoning by contaminants can occur when species chemisorb more strongly than reactants, blocking active sites mdpi.comchemcatbio.org. Water can also lead to deactivation through mechanisms like deconstruction, leaching, and sintering chemcatbio.org.

Compound Name List

Silane (B1218182), 1-propynyl- (Propargylsilane)

Allenylsilanes

Allylsilanes

Vinyl silanes

Alkynylsilanes

Organosilicon compounds

Organometallic compounds

Transition metal complexes

Metal-organic frameworks (MOFs)

Advanced Materials Science Applications As Precursors

Polymer Synthesis and Modification

The distinct functionalities of 1-propynyl-silane make it a valuable component in the field of polymer chemistry, where it is utilized as a monomer, a crosslinking agent, and a key element in grafting and copolymerization techniques.

Monomer or Comonomer in Silicone-Based Polymer Synthesis

In the synthesis of silicone-based polymers, 1-propynyl-silane can serve as a crucial monomer or comonomer. The incorporation of the 1-propynyl group into the polymer backbone or as a pendant group introduces alkyne functionalities. These functionalities can be further modified through various chemical reactions, such as "click chemistry," enabling the attachment of different molecules and the tailoring of the polymer's properties for specific applications. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction used to install functional groups onto polymers containing alkyne moieties.

Synthesis of Hyperbranched Polymers via Ring-Opening Polymerization

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Silanes, including those with reactive organic groups, are of significant interest as modifiers for HBPs, enhancing their thermal, mechanical, and electrical properties. researchgate.net While various synthetic strategies are employed for creating HBPs, such as step-growth polymerization and condensation polymerization, ring-opening polymerization (ROP) is another important method. ndhu.edu.tw In the context of silane-based HBPs, organofunctional silanes can act as multifunctional building blocks, influencing the branching structure and molecular weight of the resulting polymers. ndhu.edu.tw

Although direct evidence for the use of "Silane, 1-propynyl-" in ring-opening polymerization for hyperbranched polymer synthesis is not explicitly detailed in the provided context, the general principles of using functional silanes in HBP synthesis suggest its potential. The propynyl (B12738560) group could participate in subsequent reactions to create a crosslinked, hyperbranched architecture.

Crosslinking Agents for Polymeric Systems

The 1-propynyl group in silane (B1218182) molecules offers a reactive site for crosslinking polymeric systems. One prominent method for achieving this is through thiol-yne click chemistry. This reaction involves the addition of a thiol to an alkyne, a process that can be initiated by UV light. researchgate.netsemanticscholar.org Alkyne-functionalized polymers can be crosslinked with dithiol compounds to form a network structure, resulting in materials with tailored mechanical properties. researchgate.net This approach is noted for being less sensitive to oxygen compared to other photo-crosslinking methods. researchgate.net

The general mechanism for silane crosslinking often involves two main steps: the incorporation of the silane into the polymer backbone, either through grafting or copolymerization, followed by moisture-curing where the alkoxy groups on the silane hydrolyze to form silanol groups. These silanol groups then condense to form stable siloxane (Si-O-Si) crosslinks. osti.gov While this is a common mechanism for vinyl silanes, the reactivity of the 1-propynyl group offers alternative crosslinking pathways, such as the aforementioned thiol-yne reaction.

| Crosslinking Method | Description | Key Features |

| Thiol-yne Click Chemistry | Addition of a thiol across the alkyne bond of the 1-propynyl group, often initiated by UV light. | High efficiency, less sensitive to oxygen inhibition. |

| Moisture-Cured Siloxane Formation | Hydrolysis of alkoxy groups on the silane to form silanols, followed by condensation to create Si-O-Si linkages. | Common for many organofunctional silanes, results in durable crosslinks. |

Grafting and Copolymerization Techniques

Grafting and copolymerization are essential techniques for modifying the properties of polymers. Silanes can be incorporated into polymer structures through these methods to introduce specific functionalities.

Grafting involves attaching silane molecules as side chains onto an existing polymer backbone. mdpi.com This can be achieved through free-radical initiated reactions, where a peroxide initiator can be used to create reactive sites on the polymer chain for the silane to attach. ndhu.edu.tw

Copolymerization involves the reaction of two or more different monomers to form a copolymer. "Silane, 1-propynyl-" can be used as a comonomer with other monomers to introduce the propynyl functionality directly into the polymer chain during synthesis. For example, a study on ophthalmic lens materials involved the copolymerization of an acrylic monomer with [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane. researchgate.net

These techniques allow for the precise placement of the 1-propynyl group, which can then be used for further reactions to tailor the final properties of the material, such as surface modification or the attachment of bioactive molecules. wikipedia.org

Sol-Gel Processes and Hybrid Materials

The sol-gel process is a versatile method for producing solid materials from small molecules, particularly metal oxides. It involves the conversion of monomers into a colloidal solution (sol), which then forms an integrated network (gel). wikipedia.org Silanes are common precursors in sol-gel chemistry for creating silica-based materials and organic-inorganic hybrids.

Silane Hydrolysis and Condensation Mechanisms in Sol-Gel

The foundation of the sol-gel process using silane precursors lies in two key reactions: hydrolysis and condensation. wikipedia.org

Hydrolysis: In the presence of water and a catalyst (acid or base), the alkoxy groups (-OR) of the silane are replaced with hydroxyl groups (-OH).

Si(OR)₄ + H₂O → (HO)Si(OR)₃ + ROH

This reaction can continue until all alkoxy groups are replaced. The rate of hydrolysis is influenced by factors such as the pH of the solution and the nature of the alkyl groups.

Condensation: The newly formed silanol groups can then react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), releasing water or alcohol in the process. This leads to the formation of a three-dimensional network that constitutes the gel.

** (OR)₃Si-OH + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + H₂O ** ** (OR)₃Si-OR + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + ROH **

The presence of the 1-propynyl group on the silane molecule introduces an organic functionality into the inorganic silica network. This allows for the creation of hybrid materials with tailored properties, combining the characteristics of both the organic and inorganic components. The 1-propynyl group can remain as a pendant group within the final material, offering a site for further chemical modification.

| Reaction | General Equation | Product |

| Hydrolysis | R'-Si(OR)₃ + H₂O → R'-Si(OR)₂(OH) + ROH | Silanol |

| Water Condensation | 2 R'-Si(OR)₂(OH) → (RO)₂(R')Si-O-Si(R')(OR)₂ + H₂O | Siloxane Bond |

| Alcohol Condensation | R'-Si(OR)₃ + R'-Si(OR)₂(OH) → (RO)₂(R')Si-O-Si(R')(OR)₂ + ROH | Siloxane Bond |

Formation of Organic-Inorganic Hybrid Materials

The synthesis of organic-inorganic hybrid materials often utilizes organofunctional silanes as precursors to bridge the gap between organic polymers and inorganic networks at a molecular level. While the use of various organoalkoxysilanes in creating these hybrids through processes like the sol-gel method is well-documented, specific research detailing the direct application of Silane, 1-propynyl- in this context is limited in publicly available literature.

Theoretically, the propynyl group could serve as a reactive site for polymerization or click-chemistry reactions to form an organic matrix, while the silane portion can undergo hydrolysis and condensation to form an inorganic silica or polysiloxane network. This dual reactivity is fundamental to the creation of covalently linked hybrid materials. The general approach involves the co-condensation of a tetraalkoxysilane with an organotrialkoxysilane, where the organic group can be functionalized for further reactions.

Table 1: Potential Reaction Pathways for Silane, 1-propynyl- in Hybrid Material Formation

| Reaction Type | Organic Functionality Role (Propynyl Group) | Inorganic Functionality Role (Silane Group) | Resulting Material |

| Sol-Gel Process | Can be incorporated into an organic polymer backbone post-synthesis. | Undergoes hydrolysis and condensation to form a Si-O-Si network. | Interpenetrating or covalently bonded organic-inorganic hybrid material. |

| Click Chemistry | The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Forms the inorganic scaffold. | Functionalized hybrid material with triazole linkages. |

This table is based on the general reactivity of functional groups present in Silane, 1-propynyl- and common methodologies for creating hybrid materials, as specific examples for this compound are not widely reported.

Precursors for Advanced Coatings and Surface Functionalization

Silanes are widely employed as coupling agents and precursors for coatings that enhance adhesion, provide protective layers, or impart specific functionalities to surfaces. The effectiveness of silanes in surface modification stems from their ability to form durable siloxane bonds (Si-O-Si) with hydroxylated surfaces of substrates like glass, metals, and ceramics.

The 1-propynyl group in Silane, 1-propynyl- offers a reactive handle for subsequent chemical modifications of the coated surface. For instance, a surface treated with this silane could be further functionalized by attaching molecules via the alkyne group, allowing for the tailoring of surface properties such as hydrophobicity, biocompatibility, or chemical reactivity. While general principles of silane-based surface modification are well-established, detailed studies focusing on coatings derived specifically from Silane, 1-propynyl- are not extensively covered in the available scientific literature.

Generation of Silica Nanoparticles and Surface Modification

Silica nanoparticles are crucial in various fields, and their surface properties often require modification to suit specific applications. Organosilanes are commonly used to functionalize the surface of pre-existing silica nanoparticles, introducing organic groups that alter their chemical behavior.

Theoretically, Silane, 1-propynyl- could be used to modify the surface of silica nanoparticles, introducing propynyl groups onto their surface. These functionalized nanoparticles could then serve as building blocks for more complex structures or as supports for catalysts and other active molecules. However, published research specifically documenting the use of Silane, 1-propynyl- for either the direct generation of silica nanoparticles or for their subsequent surface modification is not readily found.

Precursors for Ceramic Materials

Organosilicon polymers are key precursors in the manufacturing of silicon-based ceramics like Silicon Carbide (SiC) and Silicon Carbonitride (SiCN) through a process involving polymer synthesis, shaping, and subsequent pyrolysis.

Silicon Carbide (SiC) and Silicon Carbonitride (SiCN) Precursors

The conversion of organosilicon precursors to ceramics often relies on polymers that have a specific elemental composition and structure to yield the desired ceramic upon thermal decomposition. Polycarbosilanes are common precursors for SiC, while polysilazanes or polycarbosilazanes are used for SiCN.

While various alkynyl-containing organosilicon compounds have been explored as potential ceramic precursors due to their high reactivity and potential for cross-linking, specific data on the use of monomeric Silane, 1-propynyl- as a direct precursor for SiC or SiCN is scarce. It is more likely that it would first be polymerized or co-polymerized to form a suitable preceramic polymer. The presence of the carbon-carbon triple bond could facilitate cross-linking reactions during curing, which is a critical step to increase the ceramic yield upon pyrolysis.

Pyrolysis and Conversion Pathways

The pyrolysis of a preceramic polymer is a complex process involving the cleavage of bonds, rearrangement of atoms, and the evolution of volatile byproducts, ultimately leading to the formation of an amorphous or crystalline ceramic material. The specific pathway and the final composition of the ceramic are highly dependent on the structure of the precursor and the pyrolysis conditions (temperature, atmosphere).

For a hypothetical polymer derived from Silane, 1-propynyl-, the pyrolysis process would involve the decomposition of the organic groups and the formation of a stable Si-C or Si-C-N network. The high carbon content from the propynyl group would be a significant factor in the final stoichiometry of the resulting ceramic. However, without experimental data on the pyrolysis of polymers derived from Silane, 1-propynyl-, the exact conversion pathways and the properties of the resulting ceramic materials remain speculative.

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

The electronic structure of 1-propynylsilane is characterized by the interplay between the silyl (B83357) (SiH₃) group and the propynyl (B12738560) (–C≡C–CH₃) fragment. Theoretical studies on simple silanes, like silane (B1218182) (SiH₄) itself, reveal significant differences compared to their carbon analogues. nih.gov In the Si-H bond, the bonding pair of electrons is biased towards the hydrogen atom, leaving the silicon atom with a positive electrostatic potential. nih.govresearchgate.net This is in stark contrast to methane (B114726) (CH₄), where the C-H bonding electrons are biased towards the carbon atom. nih.gov This fundamental difference suggests that the silicon atom in 1-propynylsilane acts as an electropositive center.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) | H-Abstraction Barrier with H radical (kcal/mol) | H-Abstraction Barrier with CH₃ radical (kcal/mol) |

|---|---|---|---|---|

| Silane (SiH₄) | Si–H | 91.7 | 4.9 | 9.3 |

| Methane (CH₄) | C–H | 105.0 | 13.4 | 17.5 |

Reaction Pathway Elucidation and Transition State Calculations

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, which helps in elucidating reaction mechanisms. nih.govmdpi.com

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. wikipedia.orgmdpi.com For a molecule like 1-propynylsilane, DFT can be employed to investigate various transformations, such as cycloadditions, hydrosilylation, or H-abstraction reactions. nih.gov In a typical DFT study of a reaction mechanism, the geometries of reactants, products, intermediates, and transition states are optimized. youtube.com Vibrational frequency calculations are then performed to confirm the nature of these stationary points (minima for stable species, first-order saddle points for transition states). nih.gov

For example, in studying a reaction, DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding the reaction rate. nih.gov Studies on related systems show that DFT is effective in explaining the regioselectivity and stereoselectivity observed in reactions involving organosilanes. While specific DFT studies on the reaction mechanisms of 1-propynylsilane are not broadly available, the principles have been applied to numerous similar molecules. For instance, DFT has been used to study the adsorption of hydrocarbons like propane (B168953) and propene on metallic surfaces and to investigate the photolysis mechanisms of cyclic ethers. mdpi.comresearchgate.netnih.gov

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com For 1-propynylsilane, the primary focus of conformational analysis would be the rotation around the C-Si single bond. This rotation is expected to have a very low energy barrier, meaning the molecule is highly flexible around this bond at room temperature. The relative energies of different conformers (e.g., staggered vs. eclipsed) can be calculated to understand the molecule's preferred three-dimensional shape. youtube.comutexas.edu

Intermolecular interactions dictate how molecules interact with each other in the condensed phase. mdpi.com For 1-propynylsilane, potential interactions include van der Waals forces and weak hydrogen bonding. The acetylenic hydrogen on the C-1 carbon, while not highly acidic, could potentially act as a hydrogen bond donor to an electron-rich atom in another molecule. Similarly, the π-system of the triple bond could interact with electropositive sites. Computational studies can quantify the strength of these interactions, which are crucial for understanding the physical properties of the substance, such as its boiling point and crystal packing. mdpi.com

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules before conducting experiments. mdpi.comwikipedia.org These predictions are often based on analyzing the molecule's electronic properties. europa.eu

For 1-propynylsilane, reactivity prediction would involve identifying the most likely sites for nucleophilic or electrophilic attack. The analysis of the electrostatic potential mapped onto the electron density surface can reveal electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net The acetylenic triple bond is an electron-rich region, making it susceptible to attack by electrophiles. Conversely, the hydrogen atoms on the silicon, and the silicon atom itself, are potential sites for nucleophilic or radical attack. nih.gov

Frontier Molecular Orbital (FMO) theory is another key tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons. A high-energy HOMO suggests a good nucleophile, while a low-energy LUMO indicates a good electrophile. The spatial distribution of these orbitals can predict the site of reaction. Furthermore, reactivity descriptors derived from DFT, such as the Fukui function, can provide a quantitative measure of the reactivity at each atomic site in the molecule, helping to predict regioselectivity in chemical reactions. mdpi.com

| Computational Tool | Information Provided | Predicted Application for 1-propynylsilane |

|---|---|---|

| Electrostatic Potential (ESP) Map | Identifies electron-rich and electron-poor regions. nih.gov | Predicts sites for electrophilic (at C≡C) and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates nucleophilicity (HOMO energy) and electrophilicity (LUMO energy). mdpi.com | Determines susceptibility to orbital-controlled reactions. |

| Fukui Functions | Quantifies the reactivity of each atomic site for nucleophilic, electrophilic, and radical attack. mdpi.com | Predicts regioselectivity in addition reactions. |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a cornerstone technique for structural elucidation and mechanistic studies due to its sensitivity to the local electronic environment of atomic nuclei. For organosilicon compounds, nuclei such as ¹H, ¹³C, and particularly ²⁹Si are invaluable.

In situ NMR spectroscopy allows for the direct observation of a reaction as it occurs within the NMR tube, providing kinetic data and enabling the detection of short-lived intermediates that might otherwise be missed in ex-situ analyses iastate.eduwiley.comspectroscopyonline.com. By acquiring spectra at regular time intervals, researchers can track the disappearance of starting materials and the appearance of products, thereby mapping the reaction's progression. This is particularly advantageous for reactions involving labile species or those sensitive to sampling procedures spectroscopyonline.com. For "Silane, 1-propynyl-", in situ ¹H NMR could monitor changes in the propynyl (B12738560) protons, while in situ ²⁹Si NMR would directly track the silicon environment, offering real-time insights into its transformation during catalytic cycles or other chemical processes iastate.eduacs.orgresearchgate.net. The success of in situ NMR relies on the reaction proceeding at a rate that allows for sufficient signal-to-noise ratios within the acquisition time for each spectrum iastate.edu.

The ²⁹Si nucleus (natural abundance 4.7%) is a powerful probe for understanding silane (B1218182) reactivity, as its chemical shift is highly sensitive to the bonding environment and oxidation state of the silicon atom mdpi.comfrontiersin.orgnih.gov. Changes in the ²⁹Si NMR spectrum, such as shifts in resonance frequencies or the appearance of new signals, can directly indicate modifications to the silicon center, such as hydrolysis, condensation, or participation in bond-forming reactions. For instance, the formation of siloxane (Si-O-Si) bonds, common in silane condensation, leads to characteristic shifts in ²⁹Si NMR spectra, allowing for the differentiation of species like silanols (Si-OH), disiloxanes (Si-O-Si), and more condensed silicates (e.g., T² and T³ sites) researchgate.netucsb.edumdpi.com. Furthermore, techniques like ²⁹Si{¹H} cross-polarization (CP) NMR can selectively enhance signals from silicon atoms in close proximity to protons, aiding in the identification of specific intermediates or surface-bound species frontiersin.org. Hyperpolarized ²⁹Si NMR techniques can provide dramatic signal enhancements, enabling the study of rapid reactions and the quantification of dynamic processes even for low-sensitivity nuclei nih.gov.

Table 6.1.2: Typical ²⁹Si NMR Chemical Shifts in Organosilicon Chemistry

| Silicon Environment Example | Typical ²⁹Si Chemical Shift (ppm) | Notes |

| Tetramethylsilane (TMS) | 0 | Standard reference |

| R₃Si-C≡C-R' | -10 to -30 | Silane directly bonded to an alkyne |

| R₃Si-H | -30 to -50 | Silane with a Si-H bond |

| R₃Si-OR | -40 to -60 | Alkoxysilane |

| R₂Si(OR)₂ (Q¹) | -50 to -70 | Silane with two OR groups, forming one Si-O-Si link in condensation |

| RSi(OR)₃ (Q²) | -60 to -80 | Silane with three OR groups, forming two Si-O-Si links |

| Si(OR)₄ (Q³) | -70 to -90 | Silane with four OR groups, fully condensed |

| Si-O-Si (in siloxanes/silicates) | -100 to -120 | Highly condensed siloxane networks |

Note: Chemical shifts are approximate and can vary based on the specific organic substituents (R) and reaction conditions.

Infrared (IR) and Raman Spectroscopy for Reaction Pathway Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopies that provide information about the functional groups present in a molecule and their transformations during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy detects the absorption of infrared radiation by molecular vibrations, specifically those that involve a change in the dipole moment libretexts.org. For "Silane, 1-propynyl-", key functional groups like the alkyne (C≡C) and the Si-C bond would exhibit characteristic absorption bands. The C≡C stretching vibration typically appears in the region of 2100-2260 cm⁻¹, while Si-C stretching vibrations are usually found between 600-850 cm⁻¹. The presence or absence and the intensity changes of these bands during a reaction can directly indicate the consumption of the alkyne or silane functionalities, or the formation of new bonds, such as Si-O-Si (around 1000-1100 cm⁻¹) in condensation reactions or Si-H (around 2100-2200 cm⁻¹) if present in related precursors mdpi.compstc.orgresearchgate.netmdpi.com. In situ IR techniques, such as Attenuated Total Reflectance (ATR-FTIR), can monitor reactions on surfaces or in solution without sample extraction spectroscopyonline.commdpi.com.

Table 6.2.1: Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Typical IR Absorption Frequency (cm⁻¹) | Notes |

| C≡C (alkyne stretch) | 2100–2260 | Can be weak if symmetrical |

| Si-H (silane stretch) | 2100–2200 | Important for hydrosilylation reactions |

| C-H (alkyne stretch) | ~3300 | Terminal alkyne |

| C-H (alkane/alkyl) | 2850–3000 | General hydrocarbon stretches |

| Si-C (silane stretch) | 600–850 | Can vary significantly with substituents |

| Si-O-Si (siloxane) | 1000–1100 | Characteristic of condensation products |

| C=C (alkene stretch) | 1600–1680 | If alkyne is reduced to alkene |

Raman Spectroscopy: Raman spectroscopy, based on the inelastic scattering of light, probes vibrational modes that are sensitive to changes in molecular polarizability wikipedia.orghoriba.com. It often complements IR spectroscopy, as vibrational modes that are IR-inactive (due to no change in dipole moment, e.g., symmetrical C≡C stretch) can be Raman-active. For "Silane, 1-propynyl-", Raman spectroscopy could provide a distinct fingerprint of the molecule and its reaction intermediates. Changes in the Raman spectrum, such as the appearance or disappearance of peaks corresponding to the alkyne or Si-C bonds, would indicate reaction progress. Raman spectroscopy is also known for its low sensitivity to water, making it suitable for reactions in aqueous media wikipedia.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Intermediate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile components in a complex mixture thermofisher.com. The gas chromatograph (GC) separates compounds based on their boiling points and affinity for the stationary phase within the column, eluting them at characteristic retention times. As each component elutes, it enters the mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, often by comparison with extensive spectral libraries (e.g., NIST) nih.gov.

For the mechanistic study of "Silane, 1-propynyl-", GC-MS would be employed to:

Identify Reaction Products: Confirm the structure and purity of the final products formed.

Detect Intermediates: If intermediates are sufficiently volatile and stable under GC conditions, they can be identified.

Quantify Components: Determine the relative or absolute amounts of starting materials, intermediates, and products.

The analysis typically involves volatilizing the sample, separating components on a GC column, and then analyzing the separated components by MS. The retention time on the chromatogram, combined with the mass spectrum, allows for confident identification of compounds innovatechlabs.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.